

Spectroscopic Analysis of 2-Fluoro-5-isopropylphenylboronic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-5-isopropylphenylboronic acid

Cat. No.: B572195

[Get Quote](#)

Disclaimer: As of December 2025, publicly available experimental spectroscopic data for **2-Fluoro-5-isopropylphenylboronic acid** is limited. This guide provides a predictive analysis based on the known spectral properties of structurally related compounds, including 2-fluorophenylboronic acid and other substituted phenylboronic acids. The information herein is intended to serve as a reference for researchers aiming to synthesize and characterize this compound.

Predicted Spectroscopic Data

The spectral characteristics of **2-Fluoro-5-isopropylphenylboronic acid** are predicted based on the electronic effects of its substituents on the phenyl ring. The fluorine atom is an ortho, para-director and is strongly electronegative. The isopropyl group is an ortho, para-director and is weakly electron-donating. The boronic acid group is a meta-director and is electron-withdrawing.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz). Spectra are referenced to a standard solvent like deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Proton Assignment	Predicted δ (ppm)	Multiplicity	Predicted J (Hz)	Notes
B(OH) ₂	~8.0 (broad s)	Broad Singlet	-	Chemical shift is concentration and water dependent.
H-6	~7.5 - 7.6	Doublet of Doublets (dd)	$^3J(H,H) \approx 8$ Hz, $^4J(H,F) \approx 5$ Hz	
H-4	~7.3 - 7.4	Doublet of Doublets (dd)	$^3J(H,H) \approx 8$ Hz, $^4J(H,F) \approx 2$ Hz	
H-3	~7.1 - 7.2	Doublet of Doublets (dd)	$^3J(H,H) \approx 8$ Hz, $^3J(H,F) \approx 9$ Hz	
-CH(CH ₃) ₂	~2.9 - 3.1	Septet	$^3J(H,H) \approx 7$ Hz	
-CH(CH ₃) ₂	~1.2	Doublet	$^3J(H,H) \approx 7$ Hz	

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Carbon Assignment	Predicted δ (ppm)	Notes
C-1 (C-B)	~130 - 135	Signal may be broad or unobserved due to quadrupolar relaxation of the boron nucleus.
C-2 (C-F)	~160 - 165 (d, $^1J(C,F) \approx 240$ - 250 Hz)	Direct C-F coupling is very large.
C-3	~115 - 120 (d, $^2J(C,F) \approx 20$ - 25 Hz)	
C-4	~125 - 130	
C-5 (C-isopropyl)	~145 - 150	
C-6	~118 - 122 (d, $^2J(C,F) \approx 20$ - 25 Hz)	
-CH(CH ₃) ₂	~33 - 35	
-CH(CH ₃) ₂	~23 - 25	

Table 3: Predicted ¹⁹F and ¹¹B NMR Spectral Data

Nucleus	Predicted δ (ppm)	Notes
¹⁹ F	~(-110) to (-120)	Chemical shift is influenced by the ortho-boronic acid group.
¹¹ B	~28 - 33	This range is characteristic of trigonal (sp ²) arylboronic acids. The signal is typically broad.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Notes
O-H stretch (Boronic Acid)	3200 - 3500	Strong, Broad	Associated with hydrogen-bonded dimers.
C-H stretch (Aromatic)	3000 - 3100	Medium	
C-H stretch (Aliphatic)	2850 - 3000	Medium	
C=C stretch (Aromatic)	1580 - 1610	Medium to Strong	
B-O stretch (Boronic Acid)	1330 - 1380	Strong	
C-F stretch	1150 - 1250	Strong	

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 5: Predicted Mass Spectrometry Data

Ionization Mode	Expected Molecular Ion (m/z)	Key Fragmentation Patterns
Electrospray (ESI+)	~181 ([M+H] ⁺)	[M-H ₂ O+H] ⁺ , [M-B(OH) ₂ +H] ⁺
Electrospray (ESI-)	~179 ([M-H] ⁻)	[M-H ₂ O-H] ⁻

Note: The exact mass will exhibit a characteristic isotopic pattern due to the presence of ¹⁰B and ¹¹B isotopes.

Experimental Protocols

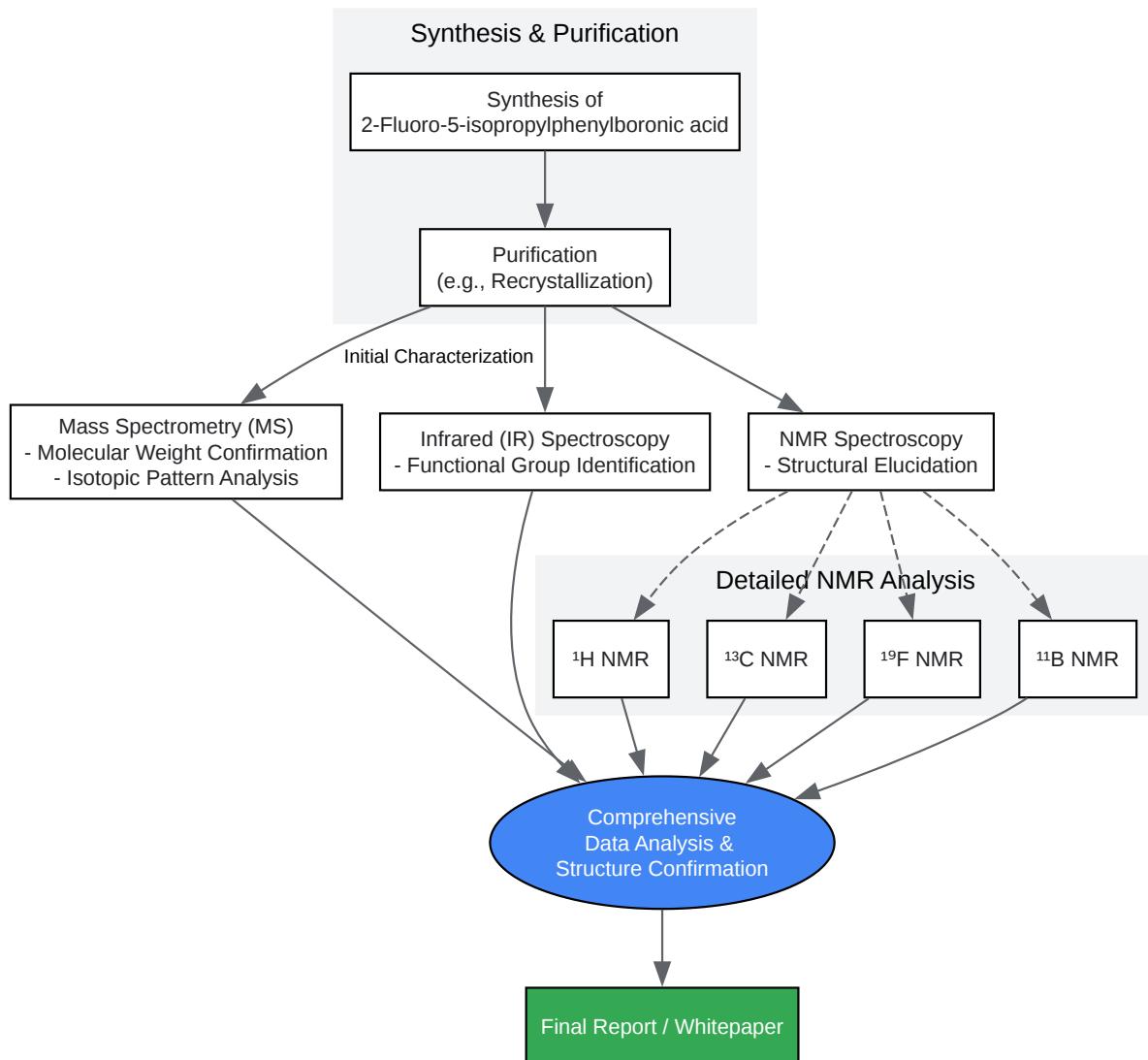
The following are generalized protocols for the spectroscopic analysis of arylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Fluoro-5-isopropylphenylboronic acid** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Transfer the solution to a 5 mm NMR tube. It is known that boronic acids can form oligomers, which can lead to poor NMR resolution; using a solvent like d₄-methanol can sometimes improve spectral quality.[1]
- ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher NMR spectrometer. Set the number of scans to 16 or 32 for a good signal-to-noise ratio. The spectral width should be set to cover a range of approximately 0-12 ppm.
- ¹³C NMR Spectroscopy: Acquire the spectrum on a 100 MHz or higher NMR spectrometer. Use a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
- ¹⁹F NMR Spectroscopy: Acquire the spectrum on a spectrometer with a fluorine probe. Use a proton-decoupled pulse sequence. The spectral width should be sufficient to cover the expected chemical shift range for aryl fluorides.
- ¹¹B NMR Spectroscopy: Acquire the spectrum using a boron-observe probe. A broad spectral width is recommended due to the wide chemical shift range of boron.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Attenuated Total Reflectance (ATR) Method (Preferred for Powders):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
 - Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
- KBr Pellet Method:
 - Grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]


- Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.[\[2\]](#)
- Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.[\[2\]](#)

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
- Data Acquisition (Electrospray Ionization - ESI):
 1. Infuse the sample solution into the ESI source of the mass spectrometer at a flow rate of 5-10 μ L/min.
 2. Acquire spectra in both positive and negative ion modes.[\[3\]](#)
 3. Typical ESI conditions include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.
 4. For tandem mass spectrometry (MS/MS), select the precursor ion of interest and subject it to collision-induced dissociation (CID) to observe the fragmentation pattern.

Visualization of Spectroscopic Workflow

The following diagram illustrates a logical workflow for the characterization of a novel compound like **2-Fluoro-5-isopropylphenylboronic acid**.

[Click to download full resolution via product page](#)

Spectroscopic analysis workflow for a novel arylboronic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. reddit.com [reddit.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Fluoro-5-isopropylphenylboronic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b572195#spectroscopic-data-nmr-ir-ms-of-2-fluoro-5-isopropylphenylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com